N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyrrolidinone, sulfamoyl, and acetamide groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the pyrrolidinone group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create effective antimicrobial agents. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, have shown promising in vitro antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Darwish et al., 2014).
Cytotoxic Activities for Cancer Treatment
Sulfonamide derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. For instance, some novel sulfonamide derivatives have been identified as potent agents against breast and colon cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).
Antitumor Activities
Further research has focused on the development of acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. These studies aim to evaluate the antitumor activity of these compounds, with some showing effectiveness surpassing reference drugs, indicating significant potential for antitumor applications (Alqasoumi et al., 2009).
Immunomodulatory Effects
Certain sulfonamide derivatives, like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have been shown to modify the reactivity of lymphoid cell populations affected by tumor growth. These compounds can enhance the response of lymphocytes to tumor cells and exhibit immunomodulating effects that may be exploited to augment the immune response to growing tumors (Wang et al., 2004).
Structural and Interaction Studies
Investigations into the structural parameters, electron behavior, and biological properties of similar sulfonamide compounds have been conducted to understand their interactions with biological systems better. These studies provide insights into the compounds' reactivity and potential for drug development (Bharathy et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-12(23)20-14-4-8-17(9-5-14)27(25,26)21-15-10-18(24)22(11-15)16-6-2-13(19)3-7-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRSXVYXFOKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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